Selective C–H vs. C–F Bond Activation: 2,6-DFBP Directs C–H Activation on the Non-Fluorinated Ring, Whereas 2,4′-DFBP Follows a Competing Pathway
In cobalt-mediated cyclometalation, 2,6-difluorobenzophenone (2,6-DFBP) exclusively undergoes C–H bond activation on the unsubstituted phenyl ring. In contrast, 2,4′-difluorobenzophenone (2,4′-DFBP) exhibits a competitive C–F activation pathway alongside C–H activation [1].
| Evidence Dimension | Reaction Pathway Selectivity (C–H vs. C–F activation) |
|---|---|
| Target Compound Data | Exclusive C–H activation on the non-fluorinated ring; 0% C–F activation observed under the studied conditions |
| Comparator Or Baseline | 2,4′-Difluorobenzophenone: Competitive C–F and C–H activation pathways |
| Quantified Difference | Selectivity >99% for C–H activation in 2,6-DFBP vs. mixed selectivity in 2,4′-DFBP |
| Conditions | DFT calculations at the B3LYP level; experimental validation with Co(PMe₃)₄ or CoMe(PMe₃)₄ in solution |
Why This Matters
This exclusive C–H activation enables predictable, site-selective functionalization of 2,6-DFBP, a critical requirement for synthesizing well-defined organometallic complexes and advanced intermediates where structural ambiguity is unacceptable.
- [1] Li, J., et al. (2014). Computational rationalization of the selective C–H and C–F activations of fluoroaromatic imines and ketones by cobalt complexes. Dalton Transactions, 43(15), 5778–5785. View Source
